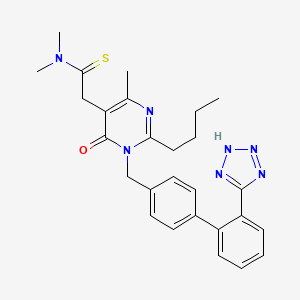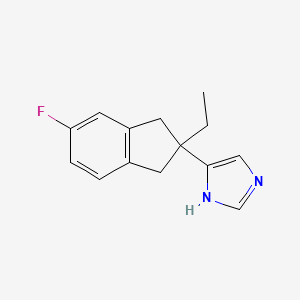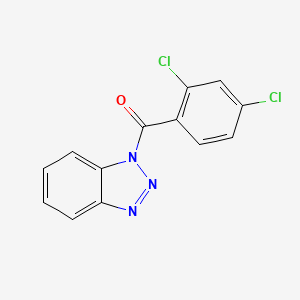
FL118
Übersicht
Beschreibung
FL118 ist ein neuartiges Camptothecin-Derivat, das ein erhebliches Potenzial als Antikrebsmittel gezeigt hat. Es ähnelt strukturell Irinotecan, einem bekannten Chemotherapeutikum, weist jedoch eine überlegene Antitumoraktivität auf. This compound hemmt selektiv mehrere krebsassoziierte Überlebensgene, darunter Survivin, Mcl-1, XIAP und cIAP2, in einer Weise, die unabhängig vom p53-Status der Zellen ist .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen ausgehend von Camptothecin synthetisiert. Der Syntheseweg beinhaltet die Einführung einer Methylendioxygruppe an den Positionen 10 und 11 der Camptothecinstruktur. Diese Modifikation verbessert die Antitumoraktivität der Verbindung und reduziert ihre Toxizität. Die industrielle Produktion von this compound beinhaltet ein Hochdurchsatz-Screening von Verbindungsbibliotheken, gefolgt von In-vitro- und In-vivo-Analysen, um die Leitverbindung zu identifizieren und zu optimieren .
Wissenschaftliche Forschungsanwendungen
FL118 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound dient als wertvolles Werkzeug zur Untersuchung der Struktur-Aktivitäts-Beziehungen von Camptothecin-Derivaten und zur Entwicklung neuer Antikrebsmittel.
Biologie: this compound wird verwendet, um die molekularen Mechanismen zu untersuchen, die der Überlebensfähigkeit von Krebszellen und der Apoptose zugrunde liegen. Es hilft beim Verständnis der Rolle von Survivin und anderen Anti-Apoptose-Proteinen bei der Entstehung von Krebs.
Medizin: this compound hat sich als vielversprechendes Therapeutikum für verschiedene Krebsarten erwiesen, darunter Darm-, Lungen- und Bauchspeicheldrüsenkrebs. .
Industrie: This compound wird für seine potenzielle Verwendung bei der Entwicklung neuer Krebsbehandlungen und für seine Fähigkeit erforscht, die Arzneimittelresistenz in der Krebstherapie zu überwinden
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv die Expression mehrerer krebsassoziierter Überlebensgene hemmt, darunter Survivin, Mcl-1, XIAP und cIAP2. Diese Gene spielen eine entscheidende Rolle bei der Verhinderung der Apoptose und der Förderung des Überlebens von Krebszellen. This compound bindet an die RNA-Helikase DDX5, was zum Abbau dieser Überlebensproteine und zur Induktion der Apoptose in Krebszellen führt. Dieser Mechanismus ist unabhängig vom p53-Status der Zellen, wodurch this compound gegen eine breite Palette von Tumoren wirksam ist .
Wirkmechanismus
Target of Action
FL118 targets several key proteins involved in cancer cell survival and proliferation. These include Survivin , Mcl-1 , XIAP , and cIAP2 . It also targets the RNA helicase DDX5 .
Mode of Action
This compound inhibits the expression of its target proteins, leading to cancer cell death . It has been shown to inhibit the promoter activity of Survivin and its gene expression .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the Wnt-β-catenin/TCF4 signaling pathway, which is abnormally activated in certain cancers . It also promotes proteasomal degradation of DDX5 in cancer cells .
Pharmacokinetics
This compound rapidly clears from circulation while effectively accumulating in tumors . It has a long elimination half-life, suggesting a sustained effect .
Result of Action
This compound effectively inhibits the proliferation and migration of cancer cells . It induces apoptosis in cancer cells by down-regulating the expression of its target proteins . In addition, this compound has shown superior antitumor efficacy in human tumor xenograft models .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, stromal cells can induce microenvironment-mediated drug resistance . This compound appears to bypass this resistance, possibly due to its ability to bypass multiple efflux pump protein-induced resistance .
Biochemische Analyse
Biochemical Properties
FL118 plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It selectively inhibits the expression of antiapoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2 . These interactions are critical as they help in promoting apoptosis in cancer cells, thereby inhibiting tumor growth. This compound also affects the expression of DNA repair proteins like ERCC6, which further enhances its anticancer efficacy .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by inhibiting the expression of antiapoptotic proteins . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the p53 pathway, leading to p53-dependent senescence in colorectal cancer cells . This compound also affects the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of DNA topoisomerase I, although this is not its primary mechanism of action . Instead, this compound’s anticancer effects are primarily due to its ability to inhibit the expression of multiple antiapoptotic proteins independently of p53 status . It also promotes the degradation of MdmX, a negative regulator of p53, thereby activating p53 signaling . Additionally, this compound targets RNA helicase DDX5, which is involved in the proliferation and survival of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its anticancer efficacy over extended periods . Long-term studies have shown that this compound can effectively inhibit tumor growth and metastasis in in vivo models . Additionally, this compound’s toxicity profile has been found to be favorable, with temporary and reversible body-weight loss observed in treated animals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits superior antitumor efficacy in a dose-dependent manner . At higher doses, this compound can induce complete tumor regression in human tumor xenograft models . Like other camptothecin derivatives, this compound also exhibits hematopoietic toxicity at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of DNA topoisomerase I and the modulation of antiapoptotic protein expression . The primary metabolic pathway of this compound involves the cleavage of the dioxolane ring . Additionally, this compound’s metabolism results in the formation of several phase I and phase II metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is not a substrate for efflux pump proteins such as ABCG2 and P-glycoprotein, which allows it to overcome drug resistance associated with these transporters . This compound is absorbed by passive diffusion and exhibits high oral bioavailability . Its distribution within the body is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the nucleus, where it inhibits DNA topoisomerase I and affects gene expression . Additionally, this compound’s localization is influenced by its interactions with specific targeting signals and post-translational modifications .
Vorbereitungsmethoden
FL118 is synthesized through a series of chemical reactions starting from camptothecin. The synthetic route involves the introduction of a methylenedioxy group at positions 10 and 11 of the camptothecin structure. This modification enhances the compound’s antitumor activity and reduces its toxicity. The industrial production of this compound involves high-throughput screening of compound libraries, followed by in vitro and in vivo analyses to identify and optimize the lead compound .
Analyse Chemischer Reaktionen
FL118 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche Grade der Antitumoraktivität aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern und möglicherweise seine biologische Aktivität verändern.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können.
Vergleich Mit ähnlichen Verbindungen
FL118 ähnelt strukturell anderen Camptothecin-Derivaten wie Irinotecan und Topotecan. Es weist mehrere einzigartige Eigenschaften auf, die es von diesen abheben:
Überlegene Antitumoraktivität: This compound hat in präklinischen Studien eine größere Wirksamkeit gezeigt als Irinotecan und Topotecan.
Überwindung von Arzneimittelresistenz: This compound ist wirksam gegen Tumoren, die eine Resistenz gegen andere Chemotherapeutika entwickelt haben, einschließlich der durch die Arzneimittel-Effluxpumpe ABCG2 vermittelten Resistenz.
Selektive Hemmung: This compound hemmt selektiv mehrere krebsassoziierte Überlebensgene, während andere Camptothecin-Derivate hauptsächlich die DNA-Topoisomerase I angreifen.
Ähnliche Verbindungen umfassen:
Irinotecan: Ein Camptothecin-Derivat, das zur Behandlung von Darmkrebs eingesetzt wird.
Der einzigartige Wirkmechanismus und die überlegene Antitumoraktivität von this compound machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Krebstherapeutikum.
Eigenschaften
IUPAC Name |
(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of FL118?
A1: Research has identified the RNA helicase DDX5 (also known as p68) as a bona fide direct target of this compound. [] this compound binds to, dephosphorylates, and ultimately leads to the degradation of DDX5 via the proteasome pathway. []
Q2: How does this compound’s interaction with DDX5 affect cancer cells?
A2: DDX5 is a master regulator of multiple oncogenic proteins. This compound binding and degrading DDX5 leads to a decrease in the expression of survivin, Mcl-1, XIAP, cIAP2, c-Myc, and even mutant KRAS. [] This ultimately disrupts cancer cell survival, proliferation, and even resistance mechanisms.
Q3: Does this compound affect other anti-apoptotic proteins besides those regulated by DDX5?
A3: Yes, independent of its effect on DDX5, this compound can also directly inhibit the expression of survivin, XIAP, cIAP2, and Mcl-1, key anti-apoptotic proteins from the inhibitor of apoptosis (IAP) and Bcl-2 families. [, , ]
Q4: What is the significance of this compound's effect on MdmX in cancer cells?
A4: this compound promotes the degradation of MdmX, a negative regulator of the tumor suppressor protein p53. [, ] This leads to p53 activation and subsequent induction of p53-dependent senescence in colorectal cancer cells. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H18N2O6, and its molecular weight is 406.39 g/mol.
Q6: Is there spectroscopic data available for this compound?
A6: While the provided research abstracts do not include specific spectroscopic data, it is standard practice to characterize novel compounds using techniques like NMR and mass spectrometry. Researchers interested in this data should consult with the authors or explore patent literature related to this compound.
Q7: How critical is the hydroxyl group in the lactone ring of this compound for its activity?
A7: Studies highlight that maintaining a free hydroxyl group at this position is crucial for this compound’s high antitumor efficacy. [] Modifying this group significantly impacts its ability to inhibit survivin, Mcl-1, and cIAP2 expression. []
Q8: What is the significance of this compound's steric configuration for its activity?
A8: Research comparing this compound with its racemic mixture, FL113, revealed that this compound's specific steric configuration is critical for its superior antitumor activity. [] This emphasizes the importance of stereochemistry in drug design and development.
Q9: Have any this compound derivatives been developed, and what are their characteristics?
A9: Yes, researchers have synthesized several this compound derivatives, particularly focusing on modifications at positions 7 and 9 of the core structure. [] Some of these derivatives, like FL77-6, FL77-9, and FL77-24, showed even better antitumor efficacy than this compound. [] Another derivative, 12e, coupled with uracil, displayed superior cytotoxic activity and water solubility compared to this compound. []
Q10: What formulation challenges were encountered with this compound, and how were they addressed?
A10: Initial formulations of this compound containing Tween 80 were limited to intraperitoneal administration and showed toxicity concerns. [] Developing a Tween 80-free formulation enabled intravenous administration, improved the maximum tolerated dose, and enhanced the therapeutic index of this compound. [, ]
Q11: How does this compound behave in vivo in terms of absorption, distribution, and elimination?
A11: Pharmacokinetic studies in animal models demonstrated that this compound is rapidly cleared from circulation but exhibits effective accumulation in tumor tissues with a long elimination half-life. []
Q12: What types of cancer cells have shown sensitivity to this compound in vitro?
A12: this compound has demonstrated significant in vitro efficacy against a broad range of cancer cell lines, including colorectal, pancreatic, lung, bladder, breast, ovarian, and multiple myeloma. [, , , , , , , ]
Q13: Has this compound shown efficacy in in vivo models of cancer, and how does it compare to other agents?
A13: this compound has exhibited potent antitumor activity in various human tumor xenograft models, including colon, head and neck, and mesothelioma. [, , , ] It shows superior efficacy compared to other FDA-approved anticancer drugs like irinotecan, topotecan, doxorubicin, 5-FU, and others. [, ]
Q14: Does the p53 status of cancer cells affect this compound's efficacy?
A14: this compound's inhibitory effects on tumor growth and target gene expression are independent of p53 status (wild type, mutant, or null). [, ] This is significant as it suggests potential for treating cancers where p53 function is compromised.
Q15: Does this compound exhibit efficacy in models of drug-resistant cancers?
A15: Yes, this compound effectively eliminates human tumor xenografts that have developed resistance to irinotecan and topotecan. [] It can also overcome irinotecan resistance in colon cancer cells overexpressing the drug efflux pump ABCG2. [, ]
Q16: Does mutant KRAS status affect this compound sensitivity?
A16: The presence and subtype of KRAS mutations can influence this compound sensitivity. For instance, colorectal cancer cells harboring KRAS G12V or G12D mutations exhibited greater sensitivity to this compound compared to those with the G13D mutation. [] In bladder cancer models, the presence of mutant KRAS seemed to be a favorable biomarker for this compound efficacy. []
Q17: Is this compound susceptible to drug efflux pumps like P-gp and ABCG2?
A17: Unlike irinotecan and topotecan, which are substrates for efflux pumps like P-gp/MDR1 and ABCG2/BCRP, this compound is not. [, , ] This characteristic likely contributes to its ability to overcome resistance mediated by these pumps.
Q18: Does the expression of topoisomerase I (Top1) impact this compound's efficacy?
A18: Unlike other camptothecin analogs, this compound's antitumor activity appears to be largely independent of Top1 expression levels. [] This suggests that while this compound can bind to and inhibit Top1, this interaction might be more relevant to its potential hematopoietic toxicity rather than its antitumor efficacy. []
Q19: Are there potential biomarkers for predicting this compound sensitivity in cancer?
A19: Emerging research suggests that DDX5 expression levels could be a potential biomarker for predicting response to this compound treatment in colorectal and pancreatic cancers. [] Additionally, KRAS mutation status, particularly specific subtypes, warrants further investigation as a predictive biomarker. [, ]
Q20: What analytical techniques have been used to study this compound?
A20: Research on this compound has employed various techniques, including cell viability assays, western blotting, flow cytometry, immunohistochemistry, RNA sequencing, gene silencing, and overexpression studies, among others. [, , , , , ] A highly sensitive LC-MS/MS method has also been validated for the simultaneous determination of this compound and its prodrug W34 in rat blood for pharmacokinetic studies. []
Q21: Are there ongoing efforts to improve this compound delivery and targeting?
A21: While specific drug delivery strategies for this compound are not detailed in the provided abstracts, developing a Tween 80-free formulation enabled intravenous administration, representing a significant advancement in its delivery. [] Further research might explore targeted delivery approaches to enhance efficacy and minimize potential side effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















